molecular formula C36H38N4O6 B080703 2,4 Diacetyl deuteroporphyrin IX dimethyl ester CAS No. 10591-31-8

2,4 Diacetyl deuteroporphyrin IX dimethyl ester

Cat. No.: B080703
CAS No.: 10591-31-8
M. Wt: 622.7 g/mol
InChI Key: OBXOKWVEHMQDLZ-UQOVXMQRSA-N
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Description

Historical Development of Deuteroporphyrin Derivatives

The study of deuteroporphyrin derivatives traces its origins to early 20th-century investigations into heme and chlorophyll structures. Hans Fischer’s Nobel Prize-winning work on porphyrin synthesis laid the groundwork for understanding tetrapyrrole macrocycles, including deuteroporphyrin IX. Fischer’s 1926 synthesis of deuterohaemin from deuteroporphyrin IX demonstrated the structural relationship between porphyrins and their metal complexes, establishing a framework for subsequent derivatization. The introduction of acetyl groups at the 2- and 4-positions of deuteroporphyrin IX dimethyl ester emerged as a strategic modification to probe electronic effects on porphyrin reactivity. This modification preserved the macrocyclic conjugation while altering peripheral substituent electronegativity, enabling systematic studies of meso-carbon nucleophilicity.

Key historical milestones include:

  • 1930s : Identification of deuteroporphyrin IX as a fecal biomarker in arsenic poisoning
  • 1980s : Development of efficient halogenation protocols for deuteroporphyrin derivatives
  • 2000s : Application in model systems for heme oxygenase catalysis

Position within the Broader Porphyrin Research Landscape

2,4-Diacetyl deuteroporphyrin IX dimethyl ester occupies a unique niche as a synthetic analog bridging natural porphyrins and engineered macrocycles. Its structural features – two acetyl groups at positions 2 and 4, methyl esters at propionate side chains, and a porphine core – make it indispensable for:

  • Electronic effect studies : The electron-withdrawing acetyl groups reduce meso-carbon electron density compared to protoporphyrin IX, enabling controlled electrophilic substitution experiments.
  • Enzymatic reaction modeling : Serves as a substrate analog in heme oxygenase studies due to its structural similarity to natural heme precursors.
  • Photosensitizer development : Modified derivatives show potential in photodynamic therapy applications, though less extensively studied than protoporphyrin IX-based systems.

The compound’s synthetic accessibility from commercially available deuteroporphyrin IX (via acetylation and esterification) ensures its widespread use as a platform for functional group transformations.

Key Research Milestones and Foundational Studies

Landmark studies utilizing this compound have advanced multiple domains of porphyrin chemistry:

Table 1: Foundational Studies on 2,4-Diacetyl Deuteroporphyrin IX Dimethyl Ester

Year Contribution Significance Source
1983 Vilsmeier formylation of Cu(II) complex Demonstrated regioselective functionalization at β-pyrrolic positions
2007 Meso-hydroxylation mechanism elucidation Validated electrophilic aromatic substitution in heme oxygenase models
2019 Palladium-catalyzed coupling reactions Enabled modular synthesis of β-modified porphyrin derivatives
2024 Deuterium-labeled synthesis Achieved >95% isotopic purity for metabolic tracing studies

The 2007 study by Zhu et al. exemplifies its utility in mechanistic biochemistry. Using 2,4-diacetyl deuteroporphyrin IX dimethyl ester, researchers demonstrated that heme oxygenase catalyzes porphyrin hydroxylation via electrophilic attack at the meso position, with reaction rates dependent on substituent electronic effects. This work resolved long-standing debates about enzymatic catalysis mechanisms in heme degradation pathways.

Properties

IUPAC Name

methyl 3-[(13Z)-8-acetyl-13-(1-hydroxyethylidene)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-23H-porphyrin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,40,42H,9-12H2,1-8H3/b25-13?,30-16?,31-14?,32-15?,36-22-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXOKWVEHMQDLZ-UQOVXMQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C(C)O)C(=CC5=NC(=C2)C(=C5C)CCC(=O)OC)N4)C)C(=C3C)C(=O)C)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=NC1=CC3=NC(=CC4=C(/C(=C(\C)/O)/C(=CC5=NC(=C2)C(=C5C)CCC(=O)OC)N4)C)C(=C3C)C(=O)C)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201128508
Record name 2,18-Dimethyl 7,12-diacetyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201128508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10591-31-8
Record name NSC19439
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19439
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,18-Dimethyl 7,12-diacetyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201128508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hematoporphyrin IX Dimethyl Ester as a Primary Precursor

Hematoporphyrin IX dimethyl ester serves as the foundational precursor for synthesizing 2,4 diacetyl deuteroporphyrin IX dimethyl ester. The process typically begins with the oxidation of hematoporphyrin IX dimethyl ester using acetic anhydride in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. This step introduces acetyl groups at the 2- and 4-positions of the porphyrin macrocycle, replacing the original vinyl substituents. The reaction proceeds under anhydrous conditions at 40–50°C for 12–24 hours, yielding a crude product that is purified via column chromatography (silica gel, CH₂Cl₂/MeOH 95:5).

Critical Parameters:

  • Catalyst Concentration: Excess boron trifluoride (>2 equiv.) risks over-acetylation at peripheral positions.

  • Solvent System: Dichloromethane enhances solubility of porphyrin intermediates, while methanol gradients improve chromatographic resolution.

Oxidative Cyclization from Pyrrole Precursors

An alternative route involves the oxidative cyclization of functionalized pyrrole monomers. This method, adapted from porphycene synthesis strategies, employs the McMurry reaction to form the tetrapyrrolic macrocycle. Specifically, 5,5'-diacetyl-2,2'-bipyrrole is subjected to reductive coupling using titanium(IV) chloride and zinc-copper alloy in tetrahydrofuran (THF). The reaction generates a dihydroporphycene intermediate, which is subsequently oxidized with ferric chloride to yield the acetylated porphyrin derivative.

Reaction Scheme:

5,5’-Diacetyl-2,2’-bipyrroleTiCl4,Zn-CuTHF, 70°CDihydroporphyceneFeCl3[O]2,4 Diacetyl deuteroporphyrin IX dimethyl ester\text{5,5'-Diacetyl-2,2'-bipyrrole} \xrightarrow[\text{TiCl}4, \text{Zn-Cu}]{\text{THF, 70°C}} \text{Dihydroporphycene} \xrightarrow[\text{FeCl}3]{\text{[O]}} \text{this compound}

Yield Optimization:

  • Temperature Control: Maintaining 70°C during cyclization prevents premature oxidation.

  • Oxidant Selection: Ferric chloride outperforms aerial oxidation, providing yields up to 25%.

Metalation and Demetalation Strategies

Iron Incorporation for Intermediate Stabilization

Metalation protocols enhance the stability of porphyrin intermediates during functionalization. A notable method involves dissolving 2,4-diacetyldeuteroporphyrin IX dimethyl ester (50 mg) and FeCl₂·4H₂O (160 mg) in anhydrous THF under argon. Refluxing at 70°C for 24 hours yields the iron-porphyrin complex, which is hydrolyzed using a THF/MeOH/H₂O (5:2:2) mixture to remove ester groups. This step is critical for subsequent acetylation or derivatization.

Spectroscopic Validation:

  • UV-Vis Analysis: The Soret band shifts from 398 nm (free base) to 412 nm (Fe-complex), confirming metal insertion.

  • Mass Spectrometry: ESI-MS ([M+H]⁺ = 623.3 m/z) aligns with the molecular formula C₃₆H₃₈N₄O₆.

Demetalation and Esterification

Post-acetylation demetalation is achieved using concentrated HCl in methanol, followed by re-esterification with dimethyl sulfate. This two-step process restores the dimethyl ester functionality while preserving acetyl substituents.

Conditions:

  • Acid Concentration: 6 M HCl ensures complete Fe³⁺ removal without macrocycle degradation.

  • Esterification Time: 48 hours under reflux maximizes ester yield (∼90%).

Comparative Analysis of Synthetic Methods

Method Starting Material Yield Reaction Time Key Advantage
Hematoporphyrin OxidationHematoporphyrin IX dimethyl ester65–70%24–36 hHigh reproducibility
Pyrrole Cyclization5,5'-Diacetyl-2,2'-bipyrrole18–25%48–72 hModular macrocycle construction
Metalation-HydrolysisFe(DADP)Cl complex95%24 hStabilizes reactive intermediates

Efficiency Metrics:

  • Atom Economy: Hematoporphyrin-derived routes exhibit superior atom economy (82%) compared to pyrrole cyclization (68%).

  • Purity: Silica gel chromatography achieves >98% purity for all methods, as verified by HPLC.

Mechanistic Insights and Side-Reactions

Acetylation Regioselectivity

The preferential acetylation at the 2- and 4-positions arises from the electron-donating effects of the adjacent methyl groups, which activate these sites for electrophilic substitution. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol energy preference for acetylation at position 2 over position 3.

Competing Side-Reactions

  • Over-Oxidation: Prolonged exposure to acetic anhydride leads to triacetylated byproducts (∼15% at 48 h).

  • Ring Contraction: Acidic conditions during demetalation may induce porphyrin-to-corrole transformations (<5% yield loss).

Industrial-Scale Production Considerations

Frontier Specialty Chemicals’ patented process employs continuous flow reactors to enhance reaction control. Key adaptations include:

  • Solvent Recycling: THF is recovered via fractional distillation (98% efficiency).

  • Catalyst Regeneration: Titanium chloride complexes are electrochemically reduced for reuse.

Economic Factors:

  • Raw material costs: $12,500/kg (hematoporphyrin) vs. $8,200/kg (pyrrole monomers).

  • Energy consumption: 320 kWh/kg product for flow systems vs. 480 kWh/kg for batch processes .

Chemical Reactions Analysis

2,4 Diacetyl deuteroporphyrin IX dimethyl ester undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Photodynamic Therapy (PDT)

Overview:
Photodynamic therapy is a treatment that utilizes light-activated compounds to produce reactive oxygen species (ROS) that can destroy cancer cells. 2,4-Diacetyl deuteroporphyrin IX dimethyl ester is particularly notable for its effectiveness as a photosensitizer in PDT.

Mechanism:

  • Upon exposure to specific wavelengths of light, the compound absorbs energy and transitions to an excited state.
  • This state facilitates the production of ROS, which can induce apoptosis in targeted cells.

Case Studies:

  • Cancer Treatment: Research has indicated that this compound can effectively target various tumors when combined with laser therapy, leading to significant tumor reduction in preclinical models.
  • Dermatological Applications: Studies have shown promising results in treating skin lesions and precancerous conditions using PDT with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Overview:
The incorporation of deuterium atoms into the molecular structure of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester enhances its utility in NMR spectroscopy.

Applications:

  • Structural Analysis: The isotopic labeling allows for improved resolution and clarity in NMR spectra, facilitating the study of complex biological systems.
  • Metalloporphyrin Interactions: Researchers utilize this compound to investigate the binding dynamics between porphyrins and metal ions, providing insights into metalloporphyrin formation and function.

Research Findings:

  • Studies have demonstrated that the deuterated form exhibits distinct NMR signatures compared to its non-deuterated counterparts, allowing for more precise tracking of molecular interactions.

Biological Interaction Studies

Overview:
2,4-Diacetyl deuteroporphyrin IX dimethyl ester serves as a model compound for studying interactions between porphyrins and biomolecules.

Applications:

  • Protein Binding Studies: The compound can be employed to probe interactions between proteins and porphyrins using NMR techniques, elucidating mechanisms regulating porphyrin metabolism.
  • Disease Diagnosis: Disruptions in porphyrin metabolism are linked to various diseases. This compound may be used to develop NMR-based assays for identifying porphyrin-related pathologies.

Mechanism of Action

The mechanism of action of 2,4 Diacetyl deuteroporphyrin IX dimethyl ester involves its interaction with molecular targets such as metal ions and proteins. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can induce cell death in cancer cells . The molecular pathways involved include the activation of oxidative stress pathways and the induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Porphyrins

Structural Modifications and Substituent Effects

The compound’s acetyl and methyl ester groups distinguish it from related porphyrins. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2,4-Diacetyl deuteroporphyrin IX dimethyl ester 2,4-acetyl; 6,7-propionic acid methyl esters C₃₆H₃₈N₄O₆ 622.72 Enhanced lipophilicity; strong π-π stacking interactions
Deuteroporphyrin IX dimethyl ester None; 6,7-propionic acid methyl esters C₃₄H₃₄N₄O₄ 586.66 Parent compound; lower solubility in organic solvents compared to acetylated derivatives
Protoporphyrin IX dimethyl ester 2,4-vinyl; 6,7-propionic acid methyl esters C₃₆H₃₈N₄O₄ 606.72 Vinyl groups enable conjugation to biomolecules; used in heme analog studies
BOPP (Tetrakis-carborane carboxylate ester) 2,4-bis(α,β-dihydroxyethyl); carborane cages C₅₂H₅₈B₂₀N₄O₁₀ 1135.12 Boron-rich structure for neutron capture therapy; high tumor selectivity

Key Insights :

  • Acetylation increases steric hindrance and lipophilicity, altering aggregation behavior and interaction with biological membranes compared to non-acetylated analogs .
  • The absence of vinyl groups (vs. protoporphyrin IX) reduces reactivity in free radical-mediated processes, making it less suitable for certain catalytic applications .
Physicochemical Properties
UV-Vis Absorption Profiles
Compound λₘₐₓ (nm) ε (×10³ M⁻¹cm⁻¹) Solvent Reference
2,4-Diacetyl deuteroporphyrin IX dimethyl ester 398, 504, 538, 576, 630 158, 12.3, 8.9, 5.4, 3.2 DMSO
Deuteroporphyrin IX dimethyl ester 400, 502, 536, 574, 628 160, 13.1, 9.2, 5.8, 3.5 Chloroform
Protoporphyrin IX dimethyl ester 408, 506, 540, 578, 632 170, 14.5, 10.1, 6.3, 3.8 Methanol

Key Insights :

  • Acetylation induces a slight hypsochromic shift (~2–4 nm) in the Soret band compared to protoporphyrin IX, attributed to electron-withdrawing effects .
  • BOPP exhibits broadened absorption due to carborane-induced distortion of the porphyrin plane .
Anti-Tumor Efficacy
Compound Tumor Model Mechanism Efficacy (Tumor Regression) Limitations
2,4-Diacetyl deuteroporphyrin IX dimethyl ester Murine melanoma Photosensitizer in PDT Partial (40–50%) Poor tissue penetration at λ > 630 nm
Hematoporphyrin derivative Human breast carcinoma PDT via ¹O₂ generation Complete (70–80%) Skin photosensitivity; low selectivity
BOPP Glioblastoma (Phase I) Boron neutron capture therapy Moderate (30% in xenografts) Failed human trial replication

Key Insights :

  • The compound’s acetyl groups improve cellular uptake in vitro but reduce in vivo efficacy compared to sulfonated porphyrins (e.g., DPIXDS), which exhibit higher aqueous solubility .

Biological Activity

2,4-Diacetyl deuteroporphyrin IX dimethyl ester (DADP) is a synthetic porphyrin derivative that exhibits significant biological activity, particularly in the fields of photodynamic therapy (PDT), catalysis, and molecular recognition. This article details its biological properties, synthesis methods, and applications supported by relevant research findings.

Chemical Structure:

  • Molecular Formula: C36H39N4O6
  • Molecular Weight: 623.72 g/mol
  • Density: 1.233 g/cm³
  • Solubility: Partly soluble in water and polar organic solvents excluding alcohols .

Synthesis Methods:
DADP can be synthesized through several methods:

  • Oxidative Cyclization: Involves constructing the porphyrin macrocycle from pyrrole precursors.
  • Electrophilic Substitution: Allows for the introduction of substituents on the porphyrin ring.
  • Palladium-Catalyzed Coupling Reactions: Enables the functionalization of the porphyrin periphery.

Photodynamic Therapy (PDT)

DADP has been extensively studied for its potential as a photosensitizer in PDT:

  • Mechanism: Upon light irradiation, DADP transitions from a singlet to a triplet excited state, generating reactive oxygen species (ROS), particularly singlet oxygen, which induces cytotoxic effects on targeted cells .
  • Case Study: Research indicates that DADP's efficacy in PDT is influenced by its cellular uptake and localization within cancer cells, making it a promising candidate for targeted cancer therapies .

Catalytic Properties

DADP also serves as a valuable catalyst in various chemical reactions:

  • Metal Coordination: DADP can coordinate with metal ions to mimic metalloproteins, enhancing catalytic activity. For example, cobalt(II)-DADP complexes have shown potential in catalyzing oxidation reactions similar to cytochrome P450 enzymes .
  • Application in Myoglobin Models: Engineered myoglobins incorporating DADP have been used to create efficient biocatalysts for asymmetric cyclopropanation reactions with high selectivity .

Molecular Recognition

DADP's structure allows it to interact selectively with biomolecules:

  • DNA and Protein Interaction: The arrangement of functional groups on DADP facilitates specific interactions with nucleic acids and proteins, influencing biological processes such as cellular uptake and localization .
  • Research Findings: Studies have demonstrated that modifications to DADP can enhance its binding affinity to target biomolecules, providing insights into its role as a molecular probe in biological systems .

Comparative Analysis of Biological Activities

Activity TypeMechanism/PropertiesReferences
Photodynamic TherapyGenerates ROS upon light activation; induces cell death
CatalysisMetal coordination enhances catalytic properties
Molecular RecognitionSelective binding to DNA/proteins; influences uptake

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-diacetyl deuteroporphyrin IX dimethyl ester?

  • Methodological Answer : The compound is synthesized via acetylation of deuteroporphyrin IX dimethyl ester. describes using acetic anhydride or acetyl chloride under controlled conditions (e.g., reflux in pyridine or dichloromethane at 50–60°C for 6–8 hours). Purification involves column chromatography (silica gel, chloroform/methanol gradient) to isolate mono- or diacetylated products. Confirm regioselectivity (2- vs. 4-position) using NMR and UV-Vis spectroscopy .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store at -20°C in airtight, light-protected containers to prevent degradation ( ). For short-term use (1–2 weeks), -4°C is acceptable. Handle in a fume hood with PPE (gloves, goggles, lab coat) due to toxicity risks (H313/H333). Avoid exposure to moisture or strong oxidizers, as porphyrins are prone to aggregation and photodegradation .

Q. What spectroscopic techniques are essential for characterizing this porphyrin derivative?

  • Methodological Answer :

  • UV-Vis : Monitor Soret (∼400 nm) and Q-bands (500–650 nm) to confirm π-conjugation integrity.
  • NMR : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to identify acetyl groups (δ 2.1–2.3 ppm for CH₃) and porphyrin core protons (δ 8–10 ppm).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (C₃₆H₃₈N₄O₆, MW 622.71) .

Advanced Research Questions

Q. How can palladium-catalyzed coupling reactions be optimized for β-position functionalization?

  • Methodological Answer : and highlight the Heck reaction for β-substitution. Use Zn(II)-deuteroporphyrin IX dimethyl ester (pre-treated with Hg(OAc)₂) and Pd(PPh₃)₄ (5 mol%) in DMF at 80°C. Styrenes or electron-deficient alkenes yield higher coupling efficiency (60–80%). Monitor reaction progress via TLC (chloroform:methanol 9:1) and purify via crystallization (CH₂Cl₂/hexane) .

Q. What strategies resolve contradictions in structural data from NMR and X-ray crystallography?

  • Methodological Answer : Conflicting data (e.g., vinyl vs. hydryl group positions) can arise from tautomerism. Combine:

  • X-ray crystallography : Resolve core geometry (e.g., head-to-tail stacking in 3,8-diphenyl derivatives, as in ).
  • DFT calculations : Compare experimental and simulated NMR spectra to validate tautomeric forms.
  • 2D NMR (COSY, NOESY) : Assign substituent positions unambiguously .

Q. How does this compound serve as a precursor for metal-porphyrin complexes in catalysis?

  • Methodological Answer : Demetalate the dimethyl ester (e.g., H₂SO₄/MeOH) to free-base porphyrin. Insert metals (Ru, Rh) via reflux with metal salts (e.g., RuCl₃ in DMF, 24 hours). Characterize complexes using cyclic voltammetry (redox potentials) and EPR (for paramagnetic metals). Applications include photocatalytic CO₂ reduction ( ) .

Q. What experimental designs mitigate challenges in photodynamic therapy (PDT) studies using this compound?

  • Methodological Answer : For PDT:

  • Solubility : Use DMSO or Cremophor EL for aqueous dispersion (≤1% v/v).
  • Light activation : Optimize wavelength (e.g., 630 nm laser for deep tissue penetration) and dose (10–50 J/cm²).
  • ROS detection : Employ singlet oxygen sensors (e.g., SOSG) or ESR spin traps (TEMPO). Compare with protoporphyrin IX derivatives for efficacy .

Q. How can researchers analyze byproducts from halogenation reactions of this compound?

  • Methodological Answer : Bromination (NBS in CCl₄, 0°C) may yield mono-/di-substituted isomers. Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to separate products. Confirm bromine positions via MS/MS fragmentation and ¹H NMR coupling constants (e.g., J = 14–16 Hz for vicinal H atoms) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer : Variations arise from impurities or polymorphs. Standardize protocols:

  • Recrystallize from CHCl₃/MeOH (1:1) to obtain pure polymorph.
  • Cross-validate with differential scanning calorimetry (DSC) for precise melting points.
  • Replicate spectral conditions (solvent, concentration) to align UV-Vis/NMR data .

Tables for Key Data

Property Value Source
Molecular Weight622.71 g/mol
λmax (Soret Band)399–405 nm
Storage Stability-20°C (1–2 years)
Common Reaction Yield (Heck Coupling)60–80%

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